![molecular formula C23H22ClFN4O3S B4579784 7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)

7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Vue d'ensemble

Description

7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a compound related to the fluoroquinolone family of antibiotics, designed for potent antibacterial activity. It is part of a broader class of compounds synthesized for their significant effectiveness against both Gram-positive and Gram-negative bacteria.

Synthesis Analysis

The synthesis of similar fluoroquinolone derivatives typically involves multi-step chemical reactions starting from basic quinolone structures. For instance, 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, a compound with similar structural features, was labeled with carbon-14 for metabolic studies through two distinct reaction routes, highlighting the complexity and versatility in synthesizing such compounds (Nagatsu & Irikura, 1981).

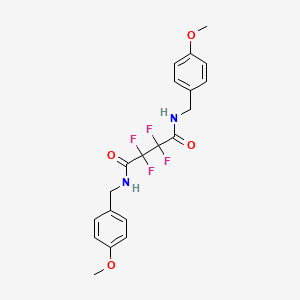

Molecular Structure Analysis

The molecular structure of fluoroquinolones is characterized by a bicyclic core that interacts with bacterial enzymes. The presence of a fluorine atom at the C-6 position and a piperazinyl group at C-7 are critical for their activity. The structural analysis often involves spectroscopic methods such as IR, NMR, and mass spectrometry to confirm the presence of functional groups and the overall molecular framework.

Chemical Reactions and Properties

Fluoroquinolones undergo various chemical reactions, including decarboxylation and photodegradation. The reaction pathways can be influenced by environmental factors such as light exposure, leading to the substitution of fluorine atoms or degradation of the piperazine moiety. The electrochemical properties of these compounds have been studied to understand their reduction mechanisms and acid-base equilibria, which are crucial for their antibacterial activity and stability (Mella, Fasani, & Albini, 2001).

Applications De Recherche Scientifique

Antibacterial Activity and Structure-Activity Relationships

The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. Research conducted by Koga et al. (1980) on the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids found that derivatives of this compound exhibited more activity than oxolinic acid against a range of bacteria, highlighting its potential as a potent antibacterial agent (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).

Synthesis and Chemical Properties

The synthesis techniques and chemical properties of fluoroquinolone derivatives, including this compound, have been explored to enhance antibacterial efficacy and understand its mechanism of action. For instance, Chu and Claiborne (1991) described the practical synthesis of iminochlorothioformates and their application in synthesizing novel tetrahydroisothiazoloquinoline derivatives, demonstrating innovative approaches to modifying fluoroquinolone structures for increased antibacterial activity (Chu & Claiborne, 1991).

Electrochemical Studies

Electrochemical studies on this compound and its synthetic precursors have provided insights into its reactivity and stability. Srinivasu et al. (1999) investigated the electrochemical behavior of this compound, revealing its electrochemical reduction mechanism and proposing an electroanalytical method for its quantitative analysis (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).

Photochemical Behavior

The photochemistry of this compound in aqueous solutions has been studied to understand its stability and degradation pathways under light exposure. Mella, Fasani, and Albini (2001) investigated the photochemical reactions of ciprofloxacin, a compound closely related in structure, providing valuable information on how similar compounds might behave under similar conditions (Mella, Fasani, & Albini, 2001).

Mécanisme D'action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. The presence of a piperazine ring and a quinoline carboxylic acid group suggests that it might interact with its targets through hydrogen bonding, ionic interactions, or hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on its structural features, it may exert its effects by modulating the activity of its target proteins, thereby influencing the cellular processes in which these proteins are involved .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by the pH of its environment, as certain functional groups in the compound may undergo ionization at specific pH levels. Additionally, the compound’s efficacy could be influenced by temperature, which can affect the compound’s kinetics and dynamics .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-[4-[(4-chlorophenyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClFN4O3S/c1-2-27-13-17(22(31)32)21(30)16-11-18(25)20(12-19(16)27)28-7-9-29(10-8-28)23(33)26-15-5-3-14(24)4-6-15/h3-6,11-13H,2,7-10H2,1H3,(H,26,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTRUIIPVRWGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClFN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-{4-[(4-Chlorophenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)

![N-[2-(4-morpholinyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4579721.png)

![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)

![N-isopropyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4579739.png)

![5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4579746.png)

![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B4579764.png)

![N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4579776.png)

![N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4579797.png)

![N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4579809.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate](/img/structure/B4579817.png)

![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)